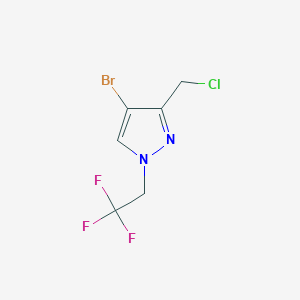

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties and has been used in a variety of research applications. In

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

The compound 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole has been explored as a precursor in the synthesis of complex palladium(II) complexes, demonstrating potential in catalyzing Suzuki-Miyaura coupling reactions. These complexes have shown efficiencies of up to 96% yield within 2 hours, indicating their effectiveness as pre-catalysts. Furthermore, the formation of nano-particles composed of palladium and sulfur or selenium during these reactions suggests an important role in catalysis, highlighting the compound's utility in nanoparticle synthesis and catalytic processes (Sharma et al., 2013).

Structural and Tautomeric Insights

Studies on 4-bromo substituted 1H-pyrazoles, including derivatives similar to 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole, have provided insights into their structural and tautomeric behavior. The research has utilized multinuclear magnetic resonance spectroscopy and X-ray crystallography to explore the tautomerism in both solid states and in solution, offering valuable information on the electronic and structural properties of these compounds (Trofimenko et al., 2007).

Chemical Synthesis of Functionalized Pyrazoles

In the realm of organic synthesis, 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole serves as a versatile starting material for the preparation of various functionalized pyrazoles. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For example, the development of copper-catalyzed cycloaddition methodologies has enabled the efficient synthesis of 4-trifluoromethyl pyrazoles, showcasing the compound's significance in constructing pyrazole frameworks with excellent regioselectivity and yields (Lu et al., 2019).

Advanced Material Development

Moreover, the study and development of halogenated pyrazoles, including 4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole, have facilitated the synthesis of advanced materials. Research into the structure and photoluminescence of silver(I) trinuclear halopyrazolato complexes has revealed the potential of these compounds in designing emissive materials for optoelectronic applications. The findings suggest that the electronic nature of the halogen substituents significantly impacts the photoluminescence properties, offering a pathway to tailor material properties for specific applications (Morishima et al., 2014).

Propriétés

IUPAC Name |

4-bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClF3N2/c7-4-2-13(3-6(9,10)11)12-5(4)1-8/h2H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFRAYGQJUQGOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)CCl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-(chloromethyl)-1-(2,2,2-trifluoroethyl)pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2752810.png)

![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

![6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2752817.png)